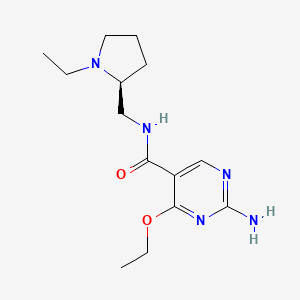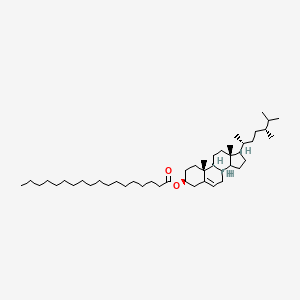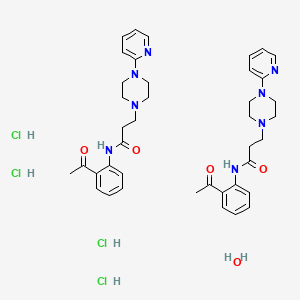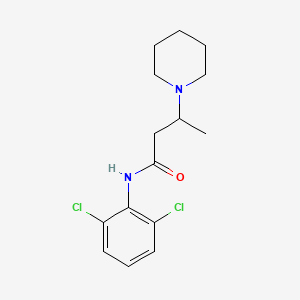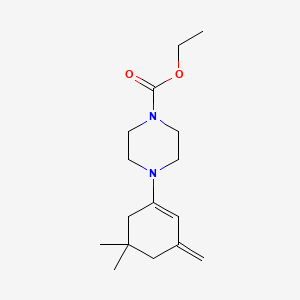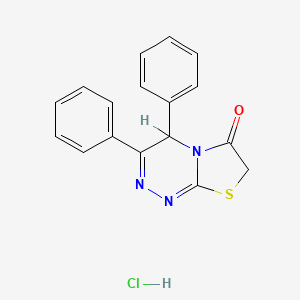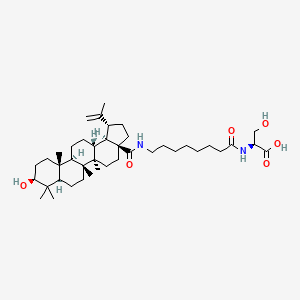
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride is a complex organic compound that features a benzene ring, an ethanamine group, and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the benzeneethanamine core, followed by the introduction of the piperidine group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to maintain consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety plays a crucial role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzeneethanamine, N,alpha-dimethyl-: Shares a similar core structure but lacks the piperidine group.
Methamphetamine: Contains a similar benzeneethanamine core but differs in its functional groups and overall structure.
Uniqueness
N,alpha-Dimethyl-4-(3-(1-piperidinyl)propoxy)benzeneethanamine dihydrochloride is unique due to the presence of both the piperidine and benzeneethanamine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
126002-34-4 |
|---|---|
Formule moléculaire |
C18H32Cl2N2O |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-methyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C18H30N2O.2ClH/c1-16(19-2)15-17-7-9-18(10-8-17)21-14-6-13-20-11-4-3-5-12-20;;/h7-10,16,19H,3-6,11-15H2,1-2H3;2*1H |
Clé InChI |
YMHVBOJZCKPQBS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)OCCCN2CCCCC2)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




